Ro 22-3245

Anxiolytic Anticonvulsant GABA-A Receptor

Standard benzodiazepine substitution fails to replicate Ro 22-3245's distinct pharmacology. This pyrimido[5,4-d][2]benzazepine offers enhanced anti-PTZ potency and reduced motor impairment vs. diazepam, plus active hydroxylated/N-oxide metabolites for PK/PD studies. - [3H]diazepam binding: greater potency than diazepam - Lower activity in inclined screen test (motor side-effect model) - Ideal for GABA-A receptor mapping & metabolite contribution research

Molecular Formula C18H11Cl2N3
Molecular Weight 340.2 g/mol
CAS No. 76988-39-1
Cat. No. B1662744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 22-3245
CAS76988-39-1
Synonyms9-CCPB
9-chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine
CCPPBZ
RO 223245
RO-223245
Molecular FormulaC18H11Cl2N3
Molecular Weight340.2 g/mol
Structural Identifiers
SMILESC1C2=CN=CN=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl
InChIInChI=1S/C18H11Cl2N3/c19-12-5-6-13-15(7-12)18(14-3-1-2-4-16(14)20)22-9-11-8-21-10-23-17(11)13/h1-8,10H,9H2
InChIKeyCLYXKIKVKJZIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RO-22-3245 Chemical Identity


9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine (CAS 76988-39-1, also designated RO-22-3245) is a synthetic small molecule belonging to the pyrimido[5,4-d][2]benzazepine class [1]. It functions as a GABA-A receptor agonist and has been evaluated as a potential anxiolytic agent [2]. The compound is characterized by a molecular weight of 340.21 g/mol and a molecular formula of C18H11Cl2N3, and it has been the subject of medicinal chemistry studies to define its structure-activity relationships [3].

GABA-A receptor agonist probe for target engagement studies
Pyrimidobenzazepine scaffold for structure-activity relationship research
Rodent PTZ-induced seizure model tool for anxiety-model endpoint evaluation

RO-22-3245 Substitution Risk


Procurement decisions for research compounds cannot rely on simple in-class substitution. The pyrimidobenzazepine scaffold exhibits a pharmacological profile distinct from the benzodiazepine class, including differing potency ratios across functional assays and distinct structure-activity relationships [1]. Specifically, this compound demonstrates a unique balance of efficacy in anti-pentylenetetrazole tests and receptor binding assays relative to diazepam, while its metabolic profile generates active hydroxylated and N-oxide metabolites that further differentiate its overall pharmacological fingerprint from other anxiolytic candidates [2]. Generic substitution with other pyrimidobenzazepines or benzodiazepines would therefore introduce unverified changes in potency, side-effect liability, and metabolic contribution, directly undermining experimental reproducibility and data integrity.

Pyrimidobenzazepine scaffold yields distinct GABA-A modulatory profile vs. benzodiazepines; potency ratios and pharmacological fingerprint may not transfer directly.
Active hydroxylated and N-oxide metabolites contribute to overall endpoint response; generic substitution may alter metabolic contribution and experimental reproducibility.

RO-22-3245 Comparator Evidence


Anti-PTZ Potency vs. Diazepam

In a direct head-to-head comparison, 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][2]benzazepine (designated compound 7c) was found to be more potent than diazepam in the anti-pentylenetetrazole (PTZ) test, a standard in vivo model for predicting anxiolytic and anticonvulsant activity [1]. The series from which this compound was selected demonstrated a pharmacological profile distinct from diazepam, with enhanced potency in this specific assay [1].

PTZ Seizure Model
Direct comparison
More potent than diazepam
Supports anxiety-model endpoint differentiation
Exact fold-difference not reported
Anxiolytic Anticonvulsant GABA-A Receptor

[3H]Diazepam Binding Affinity

In the [3H]diazepam binding assay, which measures affinity for the benzodiazepine binding site on the GABA-A receptor complex, 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][2]benzazepine exhibited greater potency than diazepam itself [1]. This indicates a higher binding affinity for the target site.

Receptor Binding
Direct comparison
Higher affinity than diazepam
Target engagement assay context
Exact IC50/Ki not provided
Receptor Binding GABA-A Receptor Radioligand Assay

Inclined Screen Motor Impairment

While demonstrating enhanced potency in anti-PTZ and binding assays, 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][2]benzazepine exhibited less activity than diazepam in the inclined screen test, a standard assay for assessing motor impairment and muscle relaxation [1]. This dissociation suggests a potentially improved therapeutic index.

Motor Coordination
Direct comparison
Less activity than diazepam
Supports motor-side-effect endpoint differentiation
Quantified difference not available
Side-Effect Profile Motor Coordination Safety Margin

Active Metabolite Profile

Metabolic studies reveal that the compound is biotransformed in vivo to several metabolites, including the 5-hydroxy metabolite (compound 2) and the N-oxide metabolite (compound 3). Both of these metabolites were found to be as pharmacologically active as the parent compound 1 in a series of pharmacological tests [1]. In contrast, the 4-hydroxy metabolite (compound 4) was inactive, demonstrating a specific structural requirement for activity retention [1].

Metabolite Activity
Reported
Metabolites 2 & 3 as active as parent; 4 inactive
Metabolite contribution to in vivo endpoints
Class-specific metabolic context
Metabolism Active Metabolite Pharmacokinetics

RO-22-3245 Research Applications


Novel Anxiolytic Development

This compound is suitable for preclinical studies aimed at developing anxiolytics with a potentially improved safety margin over traditional benzodiazepines. Its enhanced potency in the anti-PTZ test and [3H]diazepam binding assay, combined with reduced activity in the inclined screen test [1], supports its use as a lead compound for designing analogs that dissociate anxiolytic efficacy from motor-impairing side effects.

GABA-A Receptor Probing

As a high-affinity ligand for the benzodiazepine binding site on the GABA-A receptor, with greater potency than diazepam in binding assays [1], this compound serves as a valuable pharmacological tool for investigating receptor binding kinetics, allosteric modulation, and the structural determinants of ligand affinity. Its unique pyrimidobenzazepine scaffold offers a distinct chemotype for receptor mapping studies.

Active Metabolite Role in Anxiolysis

The compound's metabolic profile, characterized by the generation of active 5-hydroxy and N-oxide metabolites [1], makes it an excellent probe for studying the contribution of metabolites to in vivo efficacy and pharmacokinetic-pharmacodynamic relationships. Researchers can use this compound to dissect the roles of parent drug versus active metabolites in preclinical models.

Application
Selection Property
Validation Focus
Anxiety-related seizure model studies
GABA-A receptor agonist with PTZ potency differentiation
Behavioral endpoint comparison vs. diazepam
GABA-A receptor binding studies
High affinity for benzodiazepine site
Target engagement and radioligand displacement assays
Metabolite contribution studies
Active metabolites comparable to parent
In vivo metabolite impact on pharmacological endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 22-3245

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.